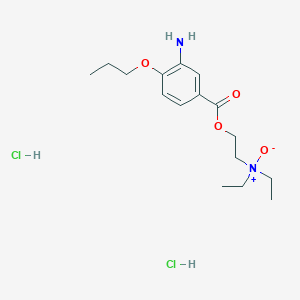
Proxymetacaine N-Oxide Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Proxymetacaine N-Oxide Dihydrochloride is a derivative of proxymetacaine, a topical anesthetic drug belonging to the aminoester group. It is primarily used in ophthalmic solutions for procedures requiring topical anesthesia of the cornea and conjunctiva .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Proxymetacaine N-Oxide Dihydrochloride involves the oxidation of proxymetacaine. The reaction typically requires an oxidizing agent such as hydrogen peroxide or a peracid under controlled conditions to ensure the formation of the N-oxide derivative. The resulting compound is then converted to its dihydrochloride salt form through a reaction with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Proxymetacaine N-Oxide Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The formation of the N-oxide derivative from proxymetacaine.
Reduction: The N-oxide group can be reduced back to the parent amine under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Proxymetacaine N-Oxide.
Reduction: Proxymetacaine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Proxymetacaine N-Oxide Dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxidation and reduction reactions.
Biology: Investigated for its effects on cellular processes and as a tool for studying membrane permeability.
Medicine: Primarily used in ophthalmology for its anesthetic properties
Industry: Utilized in the formulation of ophthalmic solutions and other pharmaceutical preparations
Mechanism of Action
Proxymetacaine N-Oxide Dihydrochloride exerts its effects by acting as an antagonist on voltage-gated sodium channels. This action affects the permeability of neuronal membranes, inhibiting pain sensations. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with the normal function of sodium channels, thereby blocking nerve signal transmission .
Comparison with Similar Compounds
Similar Compounds
Proxymetacaine: The parent compound, used as a topical anesthetic.
Proparacaine: Another aminoester local anesthetic with similar uses in ophthalmology.
Tetracaine: A more potent ester local anesthetic used in various medical procedures.
Uniqueness
Proxymetacaine N-Oxide Dihydrochloride is unique due to its N-oxide functional group, which imparts different chemical and pharmacological properties compared to its parent compound and other similar anesthetics. This modification can influence its stability, solubility, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C16H28Cl2N2O4 |
|---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
2-(3-amino-4-propoxybenzoyl)oxy-N,N-diethylethanamine oxide;dihydrochloride |
InChI |
InChI=1S/C16H26N2O4.2ClH/c1-4-10-21-15-8-7-13(12-14(15)17)16(19)22-11-9-18(20,5-2)6-3;;/h7-8,12H,4-6,9-11,17H2,1-3H3;2*1H |
InChI Key |
SPIXHLTYCFSSMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)OCC[N+](CC)(CC)[O-])N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















